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molecular formula C10H9NO B2438858 2-Isocyanatoindan CAS No. 1148156-05-1

2-Isocyanatoindan

Cat. No. B2438858
M. Wt: 159.188
InChI Key: MIYNDFUOSRBYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389555B2

Procedure details

A solution of 1.53 g (11.5 mmol) indan-2-ylamine and 1.39 mL (11.5 mmol) in 40 mL dry dioxane is stirred for 2 hours at 70° C. under argon atmosphere and then concentrated under vacuum.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[NH2:10].[O:11]1CCOC[CH2:12]1>>[N:10]([CH:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1]1)=[C:12]=[O:11]

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)N
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
Smiles
N(=C=O)C1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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